molecular formula C16H16BrCl2NO4S B2677986 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide CAS No. 2249324-35-2

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2677986
CAS No.: 2249324-35-2
M. Wt: 469.17
InChI Key: WZXJDUNFVOCFSE-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include brominated and chlorinated benzene derivatives, which undergo sulfonation and subsequent substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or dehalogenated compounds.

Scientific Research Applications

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5-dichlorobenzene-1-sulfonamide
  • 4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
  • 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide

Uniqueness

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and methoxy groups in its structure

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrCl2NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-13(19)12(18)8-11(16)17/h3-4,7-9,20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXJDUNFVOCFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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